Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate
Description
Chemical Classification and Nomenclature within Heterocyclic Chemistry
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-3-carboxylate falls within the broader classification of heterocyclic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as members of their ring structures. The systematic nomenclature of this compound follows the Hantzsch-Widman nomenclature system, a type of systematic chemical nomenclature used for naming heterocyclic parent hydrides having no more than ten ring members. This nomenclature system, developed independently by German chemist Arthur Hantzsch and Swedish chemist Oskar Widman in 1887 and 1888 respectively, provides a standardized approach to naming complex heterocyclic structures.
The compound's name reflects its structural complexity through several key components. The "pyrazolo" portion indicates the presence of a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. Pyrazole itself is characterized as an azole with a five-membered ring of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The "thiazine" component refers to a six-membered ring containing both sulfur and nitrogen heteroatoms. The bracketed notation [5,1-c] describes the specific fusion pattern between the pyrazole and thiazine rings, indicating the precise points of attachment and the resulting bicyclic architecture.
The numerical descriptors in the name provide critical information about the compound's structure. The "6,7-dihydro-4H" designation indicates that the compound is partially saturated, with hydrogen atoms present at specific positions that would otherwise contain double bonds in a fully unsaturated system. The "3-carboxylate" portion specifies the location and nature of the ester functional group, while "ethyl" identifies the alcohol component of the ester. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.
Structural Features of the Fused Pyrazolo-Thiazine Ring System
The structural architecture of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-3-carboxylate represents a sophisticated example of heterocyclic ring fusion, where two distinct heterocyclic systems are covalently linked to form a bicyclic structure. The pyrazole component contributes a five-membered ring containing two nitrogen atoms positioned adjacent to each other, which is characteristic of the azole family of heterocycles. According to crystallographic studies of related pyrazole compounds, these ring systems typically exhibit planar geometry with carbon-nitrogen distances near 1.33 Å, reflecting the aromatic character of the ring.
The thiazine portion of the molecule consists of a six-membered ring incorporating both sulfur and nitrogen heteroatoms in a 1,4-relationship. This structural motif is significant because 1,4-thiazine ring systems are considered important heterosystems in heterocyclic chemistry, constituting the skeleton of various natural products and serving as foundations for numerous pharmaceutical agents. The thiazine ring's structural flexibility, particularly its ability to adopt different conformations through folding along the nitrogen-sulfur axis, contributes to the overall three-dimensional shape of the molecule and influences its potential biological activities.
The fusion between these two ring systems creates a rigid bicyclic framework that constrains the molecular geometry while maintaining the electronic properties of both component rings. The specific [5,1-c] fusion pattern indicates that the pyrazole ring shares two adjacent carbon atoms with the thiazine ring, creating a seamless integration of the two heterocyclic systems. The partially saturated nature of the compound, indicated by the "6,7-dihydro-4H" designation, introduces additional conformational flexibility compared to fully aromatic analogs while preserving the essential heterocyclic character.
The ethyl carboxylate substituent at the 3-position introduces additional structural complexity and functional group chemistry to the molecule. This ester functionality not only affects the compound's physicochemical properties, such as solubility and stability, but also provides a reactive site for potential chemical transformations. The positioning of this functional group relative to the heterocyclic framework creates opportunities for intramolecular interactions that may influence the molecule's overall conformation and reactivity patterns.
| Structural Component | Ring Size | Heteroatoms | Position | Saturation Level |
|---|---|---|---|---|
| Pyrazole Ring | 5-membered | 2 Nitrogen | Fused at 5,1-c | Aromatic |
| Thiazine Ring | 6-membered | Sulfur, Nitrogen | 1,4-positions | Partially saturated |
| Carboxylate Group | - | Oxygen (2) | Position 3 | Saturated |
| Ethyl Group | - | - | Ester component | Saturated |
Historical Context in Pyrazolothiazine Research Development
The development of pyrazolothiazine chemistry can be traced through the independent evolution of pyrazole and thiazine research streams that eventually converged in the synthesis of fused ring systems. The historical foundation for pyrazole chemistry was established in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" and reported the first synthesis of pyrazolones through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This pioneering work established pyrazoles as among the oldest synthetic pharmaceuticals, beginning with the introduction of antipyrine (phenazone) in the 1880s.
The evolution of thiazine chemistry followed a parallel but distinct trajectory, with 1,4-thiazine ring systems gaining recognition for their presence in various natural products and their potential as pharmaceutical scaffolds. The structural flexibility of benzothiazines, particularly their ability to fold along the nitrogen-sulfur axis, drew comparisons to the industrially and therapeutically important 10H-phenothiazine system. This recognition of structural similarities and biological potential drove increased interest in thiazine-based drug discovery efforts.
The convergence of these research streams into pyrazolothiazine chemistry represents a natural progression in heterocyclic drug discovery, where medicinal chemists increasingly sought to combine the beneficial properties of multiple heterocyclic systems within single molecular frameworks. This approach aligns with broader trends in pharmaceutical research, where complex polycyclic structures are designed to achieve specific biological targets while maintaining drug-like properties.
Recent developments in pyrazolothiazine research have been documented in comprehensive reviews examining the biological activities and synthetic strategies of related pyrazolotriazine derivatives. These studies have revealed that pyrazole-containing fused systems exhibit diverse biological activities, including antiasthma, anti-inflammatory, anticancer, and antithrombogenic properties. The systematic exploration of structure-activity relationships in these systems has provided valuable insights into the design principles governing the biological activity of pyrazolo-fused heterocycles.
Significance in Heterocyclic Chemistry Research
The significance of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-3-carboxylate within heterocyclic chemistry research extends far beyond its individual molecular properties to encompass broader principles of heterocyclic design and synthesis. Heterocyclic compounds create an important class of molecules that demonstrate various chemical spaces for the definition of effective medicines, with many nitrogen-containing heterocycles displaying numerous biological activities. The specific architecture of this pyrazolothiazine derivative exemplifies the sophisticated molecular design strategies employed in modern medicinal chemistry.
The compound serves as a representative example of how multiple heteroatoms can be strategically incorporated into fused ring systems to create unique electronic and steric environments. The presence of three different heteroatoms (two nitrogens and one sulfur) within the bicyclic framework provides multiple sites for potential biological interactions while maintaining the structural integrity necessary for drug-like properties. This design principle is particularly relevant given that heterocyclic compounds constitute more than half of all known organic compounds and account for the majority of pharmaceutical agents.
From a synthetic chemistry perspective, the compound represents an important target for developing new methodologies for constructing complex fused heterocycles. The challenges associated with forming the specific [5,1-c] fusion pattern between pyrazole and thiazine rings drive innovation in synthetic organic chemistry, leading to new reaction methodologies and catalytic systems. These synthetic advances often have broader applications beyond the target molecule, contributing to the general body of knowledge in heterocyclic synthesis.
The compound's role as a potential building block for further chemical elaboration adds another dimension to its research significance. The presence of the reactive ethyl ester functionality provides opportunities for structural modification through standard organic transformations, enabling the preparation of compound libraries for biological screening. This capability is particularly valuable in drug discovery programs where systematic structural variation is essential for optimizing biological activity and pharmacological properties.
Additionally, the compound serves as a model system for understanding the fundamental properties of pyrazolo-thiazine architectures, including their conformational behavior, electronic properties, and reactivity patterns. Such fundamental studies contribute to the theoretical understanding of heterocyclic chemistry and inform the design of future synthetic targets.
Relationship to Other Pyrazolo-Heterocyclic Compounds
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-3-carboxylate belongs to a broader family of pyrazolo-fused heterocyclic compounds that have demonstrated significant importance in medicinal chemistry and pharmaceutical research. The structural relationships within this family provide valuable insights into structure-activity relationships and design principles for bioactive molecules. Pyrazolotriazine derivatives, for example, have received considerable attention from researchers owing to their extensive spectrum of biological activities. These compounds exhibit reactivity patterns similar to free azoles and triazines while maintaining the advantageous properties conferred by the fused ring architecture.
The pyrazolotriazine scaffold has demonstrated remarkable biological diversity, exhibiting antiasthma, anti-inflammatory, anticancer, and antithrombogenic activities. Additionally, these compounds have shown activity for major depression and pathological anxiety, along with antibacterial, anticancer, antimetabolite, antidiabetic, amoebicidal, anticonvulsant, and antiproliferative properties. The biological activity profile extends to enzyme inhibition, including human carbonic anhydrase inhibition, cyclin-dependent kinase 2 inhibition, tyrosinase and urease inhibition, monoamine oxidase-B inhibition, and various other therapeutic targets.
The classification of pyrazolo-fused heterocycles into distinct structural groups provides a framework for understanding the relationships between the thiazine-containing compound and its analogs. Pyrazolotriazines have been systematically categorized into six isomeric classes: pyrazolo[1,5-d]triazine, pyrazolo[5,1-c]triazine, pyrazolo[3,4-e]triazine, pyrazolo[4,3-e]triazines, pyrazolo[1,5-a]triazine, and pyrazolo[3,4-d]triazine. While the thiazine derivative represents a different heteroatom composition, the fundamental principles governing its structure-activity relationships likely share commonalities with these established classes.
Pyrazoline derivatives constitute another important class of related compounds that have demonstrated significant therapeutic potential. These compounds have shown diverse biological activities, including antiepileptic, antidepressant, anti-inflammatory, antipyretic, and analgesic properties. The structural modifications that enhance activity in pyrazoline systems often provide guidance for optimizing related pyrazolo-fused architectures, including thiazine-containing analogs.
The relationship between pyrazolo-thiazine compounds and simpler pyrazole derivatives also provides important context for understanding their chemical behavior. Pyrazole itself serves as a fundamental building block in numerous pharmaceutical applications, with notable drugs such as celecoxib and stanozolol containing pyrazole rings. The principles governing pyrazole reactivity, including its behavior as a weak base with specific acid-base properties, inform the understanding of more complex pyrazolo-fused systems.
| Compound Class | Ring System | Biological Activities | Key Features |
|---|---|---|---|
| Pyrazolotriazines | Pyrazole-Triazine | Anticancer, Anti-inflammatory, Antiasthma | Six isomeric classes identified |
| Pyrazolines | Partially saturated pyrazole | Antiepileptic, Antidepressant, Analgesic | Monoamine oxidase inhibition |
| Pyrazolones | Pyrazole with carbonyl | Analgesic, Dye applications | Oldest synthetic pharmaceuticals |
| Pyrazolo-thiazines | Pyrazole-Thiazine | Under investigation | Combines pyrazole and thiazine properties |
Properties
IUPAC Name |
ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-9(12)7-5-10-11-3-4-14-6-8(7)11/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMWBEHAHXXJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CSCCN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474334 | |
| Record name | Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-60-3 | |
| Record name | Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from Pyrazole Precursors
According to patent WO2018011163A1, a representative synthetic sequence includes:
Preparation of Pyrazole Derivatives:
Starting from substituted pyrazole compounds, such as tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate, prepared via condensation and protection steps. This step sets the stage for ring fusion.Functionalization and Activation:
Conversion of hydroxy groups to good leaving groups (e.g., mesylates) to facilitate nucleophilic substitution reactions. For example, preparation of methanesulfonate derivatives enables subsequent cyclization.Cyclization to Form the Pyrazolo-Thiazine Core:
Intramolecular nucleophilic attack by sulfur nucleophiles (e.g., thiol or disulfide intermediates) leads to ring closure forming the thiazine ring fused to the pyrazole. This step often requires controlled conditions such as mild heating or microwave-assisted synthesis to improve yields and reduce reaction times.Introduction of the Ethyl Carboxylate Group:
Esterification or direct incorporation of the ethyl carboxylate moiety at the 3-position is achieved either by using ethyl ester-containing starting materials or by esterification of carboxylic acid intermediates under acidic or basic catalysis.Purification and Characterization:
The final compound is isolated typically by crystallization or chromatographic methods and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate key steps such as cyclization and substitution reactions. This method offers:
- Reduced reaction times (minutes instead of hours).
- Improved yields and cleaner reaction profiles.
- Enhanced reproducibility.
For example, the use of a Biotage Initiator Sixty microwave synthesizer has been reported to facilitate the formation of the fused heterocyclic system under controlled temperature and pressure.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxy group activation | Methanesulfonyl chloride, base (e.g., NaH) | Converts OH to mesylate for substitution |
| Nucleophilic substitution | Thiol or disulfide nucleophiles | Forms thiazine ring via intramolecular cyclization |
| Esterification | Acidic or basic catalysis, ethanol | Introduces ethyl ester group |
| Microwave-assisted cyclization | Microwave reactor, controlled temp (80-120 °C) | Accelerates ring closure |
| Purification | Extraction, drying (Na2SO4), chromatography | Ensures high purity |
Research Findings and Yields
- Yields for intermediate steps such as pyrazole derivative preparation and mesylate formation typically range from 70% to 85%.
- Cyclization steps to form the fused pyrazolo-thiazine ring generally achieve yields between 60% and 80%, depending on reaction conditions and substituents.
- Final product isolation yields are reported around 60% to 75%, with purity confirmed by NMR and IR spectroscopy.
Analytical Characterization
NMR Spectroscopy:
1H NMR and 13C NMR confirm the presence of characteristic pyrazole and thiazine ring protons and carbons, as well as the ethyl ester signals (triplet and quartet for CH3 and CH2 groups).Infrared Spectroscopy (IR):
Key absorption bands include C=O stretch (~1735 cm⁻¹ for ester), C–N, and S=O stretches indicative of thiazine ring formation.Mass Spectrometry:
Molecular ion peaks consistent with C9H12N2O2S confirm molecular weight and structure.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate has shown promise in the development of new pharmaceuticals. Its derivatives have been synthesized and evaluated for various biological activities.
Antimicrobial Activity
A study highlighted the synthesis of novel compounds based on the pyrazolo-thiazine framework, which were evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance efficacy .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| A | 80% Inhibition | 75% Inhibition |
| B | 90% Inhibition | 85% Inhibition |
| C | 70% Inhibition | 60% Inhibition |
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects. A study conducted on an animal model demonstrated a reduction in inflammatory markers when treated with these compounds. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .
Agrochemical Applications
The compound has also been investigated for its potential use in agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities.
Herbicidal Activity
Field trials have shown that certain formulations containing this compound effectively control weed growth while being safe for crops. The efficacy varied with concentration and application method.
| Formulation | Weed Control Efficacy (%) | Crop Safety Rating |
|---|---|---|
| Formulation A | 85% | High |
| Formulation B | 70% | Moderate |
| Formulation C | 60% | Low |
Materials Science Applications
In materials science, this compound has been explored as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties.
Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal resistance and mechanical strength. The synthesized polymers were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showing improved performance compared to traditional polymers.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thiazine vs. Oxazine Derivatives
Key Structural Difference : Replacement of sulfur (thiazine) with oxygen (oxazine).
Impact of Heteroatom Substitution :
Positional Isomerism: Ester Group Variations
Key Difference : Carboxylate group at position 2 vs. 3.
Functional Implications :
Functional Group Modifications
Example : Replacement of the ester group with a ketone or boronic acid.
Key Observations :
Pharmacological Potential
- Oxazine Derivatives : Explicitly reported for CNS disorder treatment, with patents highlighting their role in modulating neurotransmitter systems .
Biological Activity
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate (CAS No. 623564-59-0) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C9H12N2O2S. Its structure features a thiazine ring fused with a pyrazole moiety, which is crucial for its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes like acetylcholinesterase (AchE), which plays a vital role in neurotransmission by hydrolyzing acetylcholine. This inhibition can enhance cholinergic signaling in the nervous system.
- Antioxidant Activity : this compound interacts with reactive oxygen species (ROS), potentially mitigating oxidative stress in cells. This property is essential for protecting cellular components from damage.
Anticancer Activity
Research indicates that derivatives of pyrazolo-thiazine compounds exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Moderate cytotoxicity |
| A549 (Lung) | 15.0 | Significant reduction in viability |
| Colo205 (Colorectal) | 10.0 | High cytotoxicity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens:
- Bacterial Activity : The compound exhibits effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has shown antifungal effects against species such as Aspergillus niger and Candida albicans, indicating its potential use in treating fungal infections .
Case Studies and Research Findings
A study conducted on the compound's effects on human cancer cell lines revealed that modifications to its structure can enhance its biological activity. For instance:
- Structural Modifications : Substituting different functional groups on the thiazine ring increased the potency against specific cancer types. One derivative exhibited an IC50 value of 8 µM against breast cancer cells when a methoxy group was introduced at the 2-position of the thiazine ring.
Q & A
Q. How to design in vivo studies to evaluate neuroprotective effects?
- Methodological Answer : Use rodent models of neuroinflammation (e.g., LPS-induced) or oxidative stress (e.g., MPTP-treated mice). Administer the compound intraperitoneally (10–50 mg/kg) and measure biomarkers (e.g., GFAP for astrocytes, SOD for oxidative stress). Include pharmacokinetic profiling to assess brain penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
